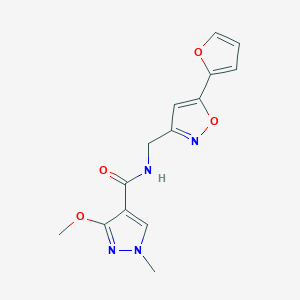

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methoxy group at position 3 and a methyl group at position 1. The pyrazole ring is further functionalized via a carboxamide linkage to a methylene-bound isoxazole moiety, which carries a furan-2-yl substituent at position 2.

Properties

IUPAC Name |

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O4/c1-18-8-10(14(16-18)20-2)13(19)15-7-9-6-12(22-17-9)11-4-3-5-21-11/h3-6,8H,7H2,1-2H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDYZBXIAKWLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC2=NOC(=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, a compound featuring a unique combination of isoxazole and pyrazole moieties, has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

1. Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of furan-containing isoxazole with appropriate pyrazole derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the compound.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant cytotoxic effects against various cancer cell lines:

These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

2.2 Anti-inflammatory Activity

N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole derivatives have demonstrated anti-inflammatory properties, which may extend to our compound of interest. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism for anti-inflammatory agents, suggesting that similar pathways may be involved in the action of this compound .

3.1 Kinase Inhibition

Pyrazole derivatives often exhibit kinase inhibition properties, particularly against Aurora-A and CDK2 kinases. For instance, some derivatives have been reported to have IC50 values in the nanomolar range for these kinases, suggesting that our compound may also possess similar inhibitory effects .

3.2 Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells could be linked to mitochondrial dysfunction or activation of caspases, which are critical in programmed cell death pathways.

4. Case Studies

Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:

Case Study 1: MCF7 Cell Line

A study demonstrated that a related pyrazole derivative significantly inhibited MCF7 cell proliferation with an IC50 value comparable to established chemotherapeutics .

Case Study 2: In Vivo Models

Animal studies involving pyrazole derivatives have shown promising results in reducing tumor size and improving survival rates in xenograft models. This suggests potential clinical relevance for this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole Carboxamide Derivatives

Pyrazole carboxamides are widely studied for their bioactivity. Key analogs include:

Key Differences :

- The methoxy group at position 3 may enhance solubility compared to electron-withdrawing substituents (e.g., Cl) .

- Synthetic Complexity : Analogs in achieved yields of 62–71% via EDCI/HOBt-mediated coupling, suggesting comparable efficiency for the target compound’s synthesis .

Isoxazole-Containing Compounds

Isoxazole derivatives are notable for metabolic stability and enzyme inhibition. For example:

Key Differences :

- Functional Groups : The carbothioamide group in compounds may improve metal-binding affinity, whereas the carboxamide in the target compound offers hydrogen-bonding versatility .

- Electron Effects : The nitro group in derivatives increases electrophilicity, contrasting with the electron-donating methoxy group in the target compound.

Furan-Containing Pharmaceuticals

Furan derivatives are common in drug design due to their bioavailability. Examples include ranitidine-related compounds:

Key Differences :

- Structural Role : The target compound’s furan-isoxazole system serves as a rigid aromatic spacer, whereas ranitidine derivatives use furan for sulfonamide/sulphanyl functionalization .

- Bioactivity : Ranitidine analogs target histamine receptors, while the target compound’s pyrazole-isoxazole scaffold may align with kinase or protease inhibition (hypothetical, based on structural analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.